molecular formula C10H15NO10 B14228569 N-[2-(1,2-Dicarboxyethoxy)ethyl]-3-hydroxy-L-aspartic acid CAS No. 753438-09-4

N-[2-(1,2-Dicarboxyethoxy)ethyl]-3-hydroxy-L-aspartic acid

Cat. No.: B14228569
CAS No.: 753438-09-4
M. Wt: 309.23 g/mol
InChI Key: AWXWEIKJGXLRIC-FSTBSXBUSA-N
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Description

N-[2-(1,2-Dicarboxyethoxy)ethyl]-3-hydroxy-L-aspartic acid is a complex organic compound known for its unique chemical structure and properties. This compound is of significant interest in various scientific fields due to its potential applications in chemistry, biology, medicine, and industry. Its ability to form stable complexes with metal ions makes it a valuable chelating agent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1,2-Dicarboxyethoxy)ethyl]-3-hydroxy-L-aspartic acid typically involves the reaction of maleic acid with diethanolamine. The reaction proceeds through the formation of an intermediate, which is then further reacted to yield the final product. The reaction conditions often include the use of an alkali or earth alkali metal salt of maleic acid, and the process is carried out under controlled temperature and pH conditions .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The final product is often purified through crystallization or other separation techniques to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

N-[2-(1,2-Dicarboxyethoxy)ethyl]-3-hydroxy-L-aspartic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of functional groups such as carboxyl and hydroxyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce alcohols or other reduced forms of the compound .

Mechanism of Action

The mechanism by which N-[2-(1,2-Dicarboxyethoxy)ethyl]-3-hydroxy-L-aspartic acid exerts its effects is primarily through its ability to form stable complexes with metal ions. This chelation process involves the coordination of metal ions by the carboxyl and hydroxyl groups present in the compound. The resulting complexes are stable and can be used in various applications, including metal ion removal and stabilization .

Comparison with Similar Compounds

Similar Compounds

  • N-bis[2-(1,2-dicarboxyethoxy)ethyl]aspartic acid
  • N-alkyl-N-bis-(2-(1,2-dicarboxyethoxy)-ethyl)-amine derivatives

Uniqueness

N-[2-(1,2-Dicarboxyethoxy)ethyl]-3-hydroxy-L-aspartic acid is unique due to its specific combination of functional groups, which provide it with distinct chelating properties. Compared to similar compounds, it offers enhanced stability and efficiency in forming metal ion complexes, making it particularly valuable in applications requiring strong and stable chelation .

Properties

CAS No.

753438-09-4

Molecular Formula

C10H15NO10

Molecular Weight

309.23 g/mol

IUPAC Name

(2S)-2-[2-(1,2-dicarboxyethoxy)ethylamino]-3-hydroxybutanedioic acid

InChI

InChI=1S/C10H15NO10/c12-5(13)3-4(8(15)16)21-2-1-11-6(9(17)18)7(14)10(19)20/h4,6-7,11,14H,1-3H2,(H,12,13)(H,15,16)(H,17,18)(H,19,20)/t4?,6-,7?/m0/s1

InChI Key

AWXWEIKJGXLRIC-FSTBSXBUSA-N

Isomeric SMILES

C(COC(CC(=O)O)C(=O)O)N[C@@H](C(C(=O)O)O)C(=O)O

Canonical SMILES

C(COC(CC(=O)O)C(=O)O)NC(C(C(=O)O)O)C(=O)O

Origin of Product

United States

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